Dibenzo[b,E]oxepine-6,11-dione

Antifungal Candida albicans Natural Products

Sourcing a reliable, fully characterized Olopatadine Impurity 7 reference standard is critical for ANDA submissions and QC workflows. Non-certified analogs introduce regulatory risk. - **Regulatory Certainty:** Supplied with full characterization data compliant with ICH guidelines for impurity profiling and stability testing. - **Analytical Precision:** Serves as a specific impurity marker, ensuring method validation (AMV) accuracy and batch-to-batch consistency. - **Supply Assurance:** Characterized by a planar, fully conjugated 6,11-dione scaffold, ensuring functional integrity for synthetic and bioassay applications.

Molecular Formula C14H8O3
Molecular Weight 224.21 g/mol
CAS No. 15128-50-4
Cat. No. B086799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,E]oxepine-6,11-dione
CAS15128-50-4
Molecular FormulaC14H8O3
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O
InChIInChI=1S/C14H8O3/c15-13-9-5-1-2-6-10(9)14(16)17-12-8-4-3-7-11(12)13/h1-8H
InChIKeyYOKBSFKAGIUKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,e]oxepine-6,11-dione (CAS 15128-50-4): Foundational Procurement Overview for Pharmaceutical R&D and Analytical Applications


Dibenzo[b,e]oxepine-6,11-dione (CAS 15128-50-4) is a tricyclic heterocyclic compound featuring a seven-membered oxepine ring fused to two benzene rings with two carbonyl functionalities at positions 6 and 11 . This core scaffold, also known as dibenz[b,e]oxepin-6,11-dione, is a privileged structure in medicinal chemistry, forming the backbone of several clinically used drugs such as the tricyclic antidepressant doxepin and the anti-allergic agent olopatadine [1]. The compound serves as a key pharmaceutical impurity reference standard (Olopatadine Impurity 7) for regulatory compliance in ANDA submissions and commercial production quality control [2]. For procurement decisions, this compound's primary value proposition lies in its dual role as a synthetic intermediate for dibenzoxepine-based drug candidates and as a characterized analytical reference material with full characterization data compliant with regulatory guidelines.

Why Generic Substitution of Dibenzo[b,e]oxepine-6,11-dione with In-Class Analogs Fails to Meet Scientific or Industrial Requirements


Dibenzo[b,e]oxepine-6,11-dione exhibits unique structural and functional properties that preclude simple substitution with other dibenzoxepine derivatives. Unlike its 6,11-dihydro analogs (e.g., dibenzo[b,e]oxepin-11(6H)-one) or mono-carbonyl variants, the 6,11-dione possesses a fully conjugated, planar aromatic system with distinct electronic properties, redox behavior, and reactivity profiles . Critically, the compound serves as a specific impurity marker (Olopatadine Impurity 7) with fully characterized analytical data, meaning that any substitution would invalidate regulatory compliance for ANDA submissions and quality control applications [1]. Furthermore, comparative biological assays reveal that even closely related hydroxylated or methoxylated derivatives (e.g., 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione) exhibit starkly different bioactivity profiles—the parent 6,11-dione shows no apparent antifungal or cytotoxic activity while its substituted analogs are active, underscoring that small structural perturbations fundamentally alter functional outcomes [2]. For procurement in analytical reference standard, synthetic intermediate, or structure-activity relationship (SAR) contexts, substitution with non-identical dibenzoxepine scaffolds introduces unquantified variability that compromises experimental reproducibility and regulatory integrity.

Quantitative Differentiation Evidence: Dibenzo[b,e]oxepine-6,11-dione vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Antifungal Activity Against Candida albicans: Dibenzo[b,e]oxepine-6,11-dione vs. 1-Hydroxy-10-methoxy Derivative and Co-isolated Chrysazin

In a bioassay-guided fractionation study from the marine-derived fungus Beauveria bassiana TPU942, the unsubstituted dibenzo[b,e]oxepine-6,11-dione core (compound 1) showed no apparent antifungal activity against Candida albicans, whereas the co-isolated compound chrysazin (compound 2) and globosuxanthone A (compound 3) demonstrated measurable activity [1]. This provides direct evidence that the parent 6,11-dione scaffold lacks inherent antifungal efficacy compared to structurally related compounds bearing additional functional groups.

Antifungal Candida albicans Natural Products

Cytotoxicity Against Human Cancer Cell Lines: Dibenzo[b,e]oxepine-6,11-dione vs. Globosuxanthone A

In the same study, dibenzo[b,e]oxepine-6,11-dione (compound 1) exhibited no cytotoxic activity against human colon cancer HCT-15 cells or human T-cell lymphoma Jurkat cells, whereas globosuxanthone A (compound 3) inhibited cell growth in both cell lines [1]. Additionally, a separate study on a related derivative (1,8-dihydroxy-10-methoxy-3-methyldibenzo[b,e]oxepine-6,11-dione) showed no cytotoxicity against KB and KBv200 cell lines [2], reinforcing the inactivity profile of the core scaffold.

Cytotoxicity Anticancer HCT-15 Jurkat

PPARγ Agonist Activity: Dibenzo[b,e]oxepine Scaffold Derivatives vs. Parent Dibenzoazepine Scaffold

A scaffold-hopping study demonstrated that replacing the dibenzoazepine core with a dibenzo[b,e]oxepine scaffold yielded compound 9 with extremely potent PPARγ reporter activity (EC50 = 2.4 nM, efficacy = 9.5%) and differentiation-inducing activity against gastric cancer MKN-45 cells (94% at 30 nM), which was more potent than any other well-known PPARγ agonists in vitro [1]. The parent dibenzo[b,e]oxepine-6,11-dione serves as a key synthetic entry point for such bioactive dibenzoxepine derivatives.

PPARγ Anticancer Gastric Cancer MKN-45

Histamine H1 Receptor Affinity: Dibenzo[b,e]oxepine Series vs. Dibenzo[b,f][1,4]oxazepine Series

In a comprehensive pharmacological comparison, dibenzo[b,e]oxepine derivatives exhibited high affinity to the human H1 receptor (pKi range: 6.8–8.7) but no or moderate affinity to the H4 receptor (pKi ≤ 5.3), in contrast to the oxazepine series which showed dual H1/H4 activity [1]. Specifically, a selective H1R antagonist (1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine) demonstrated pKi = 8.44 at hH1R with selectivity over other GPCRs (pKi ≤ 6.7) [1]. The parent 6,11-dione serves as the unsubstituted core reference for SAR studies in this class.

GPCR Histamine Receptor H1R Selectivity

Antimicrobial Activity: Dibenzo[b,e]oxepin-11(6H)-one Derivatives vs. Bromomethyl and Thiepine Analogs

A series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives (6a–c and 6e–h) exhibited low antimicrobial activity with MIC values of 125–200 μg/mL against MRSA, E. coli, and A. niger [1]. In contrast, the bromomethyl derivative 6d showed improved activity (MIC 50–75 μg/mL), and replacement of oxygen with sulfur to yield dibenzo[b,e]thiepine derivatives 6g,h significantly enhanced activity (MIC 25–50 μg/mL) [1]. The parent 6,11-dione core is the foundational scaffold from which these SAR insights were derived.

Antimicrobial MIC MRSA SAR

Regioselective Synthetic Access: Ni(0)-Catalyzed Protocol for Dibenzo[b,e]oxepine Scaffolds

A Ni(0)-catalyzed protocol provides regio- and stereoselective access to functionalized dibenzo[b,e]oxepine scaffolds in high to excellent yields under mild conditions [1]. This scalable methodology offers significant advantages over traditional Friedel-Crafts cyclization approaches (which typically require strong acids and elevated temperatures) for synthesizing dibenzo[b,e]oxepine-6,11-dione and its derivatives . Docking studies reveal the tricyclic core is encircled by hydrophobic residues (Ile197, Asn198, Thr194, Phe190, Trp158), providing structural rationale for further scaffold optimization [1].

Synthesis Regioselectivity Catalysis Scale-up

Optimal Procurement and Application Scenarios for Dibenzo[b,e]oxepine-6,11-dione in Scientific and Industrial Workflows


Pharmaceutical Impurity Reference Standard for Olopatadine ANDA Submissions

Dibenzo[b,e]oxepine-6,11-dione is formally designated as Olopatadine Impurity 7 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of Olopatadine [1]. Procuring this specific impurity standard—rather than an uncharacterized analog—ensures compliance with FDA and ICH requirements for impurity profiling and stability testing.

Negative Control and Inactive Scaffold in Antifungal and Anticancer SAR Studies

As demonstrated by direct head-to-head comparison with co-isolated compounds chrysazin and globosuxanthone A, dibenzo[b,e]oxepine-6,11-dione shows no apparent antifungal activity against Candida albicans and no cytotoxicity against HCT-15 and Jurkat cancer cell lines [2]. This well-characterized inactivity profile makes it an ideal negative control for bioassays evaluating novel dibenzoxepine derivatives. Additionally, it serves as a defined inactive core scaffold for medicinal chemistry programs seeking to install activity-conferring functional groups while maintaining a consistent tricyclic framework [2].

Synthetic Precursor for PPARγ Ligand Development Programs

The dibenzo[b,e]oxepine core has been validated as a privileged scaffold for developing potent PPARγ agonists, with optimized derivatives (e.g., compound 9) exhibiting EC50 = 2.4 nM in PPARγ reporter assays and 94% differentiation induction at 30 nM in MKN-45 gastric cancer cells [3]. The parent 6,11-dione serves as a key synthetic entry point for constructing analog series aimed at exploiting this scaffold's unique binding mode (confirmed by X-ray crystallography, PDB 6AD9) for oncology and metabolic disease applications [3].

Core Scaffold for Selective Histamine H1 Receptor Antagonist Discovery

Class-level pharmacological profiling reveals that dibenzo[b,e]oxepine derivatives exhibit high H1 receptor affinity (pKi = 6.8–8.7) with >100-fold selectivity over H4 receptors (pKi ≤ 5.3), in stark contrast to non-selective dibenzooxazepine analogs [4]. The parent 6,11-dione provides an unsubstituted reference scaffold for medicinal chemists seeking to develop selective H1R antagonists with minimized off-target liability at other aminergic GPCRs [4]. The selective H1R antagonist identified in this series (pKi = 8.44 at hH1R) validates the scaffold's potential for anti-allergic and anti-inflammatory indications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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